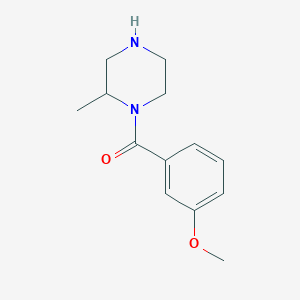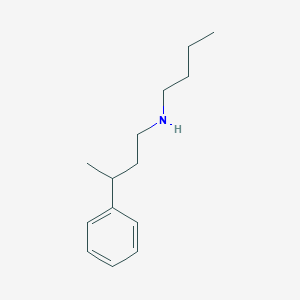
Butyl(3-phenylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(3-phenylbutyl)amine is an organic compound that belongs to the class of secondary amines. It has the molecular formula C14H23N and a molecular weight of 205.34 g/mol. This compound is characterized by a butyl group attached to a 3-phenylbutylamine structure, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Butyl(3-phenylbutyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a halogenoalkane with a primary amine. For instance, the reaction between 3-phenylbutylamine and butyl bromide in the presence of a base like sodium hydroxide can yield this compound . The reaction typically requires heating and an organic solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of nitro compounds or reductive amination of carbonyl compounds. These methods are preferred for large-scale synthesis due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Butyl(3-phenylbutyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, imines, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butyl(3-phenylbutyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl(3-phenylbutyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a butyl group attached to an amine.
Phenylbutylamine: An amine with a phenyl group attached to a butylamine structure.
N-Butylamine: A primary amine with a butyl group attached to the nitrogen atom.
Uniqueness
Butyl(3-phenylbutyl)amine is unique due to its combined butyl and phenylbutyl structure, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications compared to simpler amines .
Properties
IUPAC Name |
N-butyl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14/h5-9,13,15H,3-4,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZFVHULLXHZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
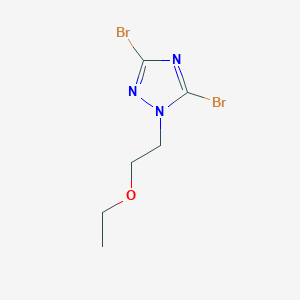
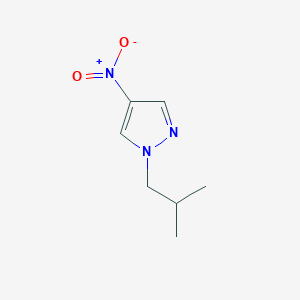

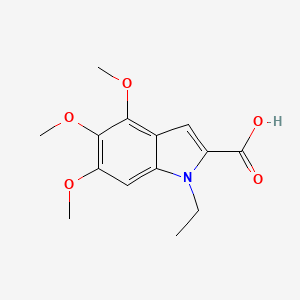
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)
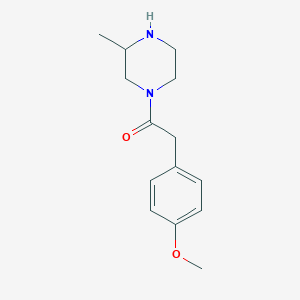
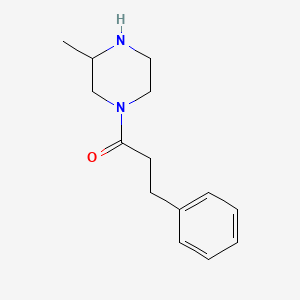
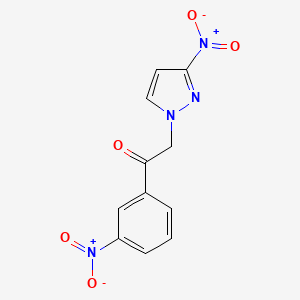
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
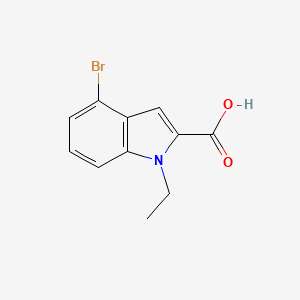
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
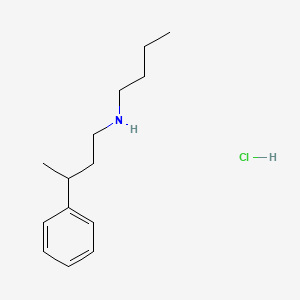
amine hydrochloride](/img/structure/B6362817.png)
